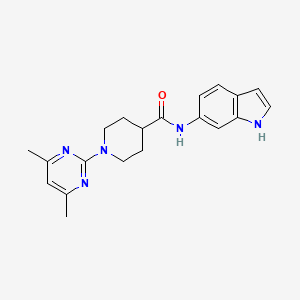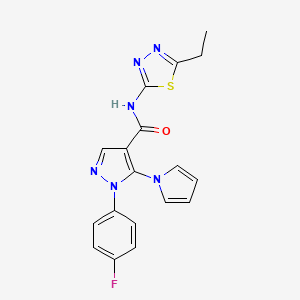![molecular formula C23H25ClN2O2 B14933163 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B14933163.png)
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that combines the structural features of piperidine, chlorophenyl, and indole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps:
Formation of 4-(4-chlorophenyl)-4-hydroxypiperidine: This intermediate can be synthesized by reacting 4-chlorobenzaldehyde with piperidine under specific conditions to form 4-(4-chlorophenyl)-4-hydroxypiperidine.
Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: The final step involves coupling the 4-(4-chlorophenyl)-4-hydroxypiperidine with the indole derivative using appropriate coupling agents and conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biology: The compound’s interaction with biological targets is of interest for understanding its mechanism of action.
Wirkmechanismus
The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially leading to biological effects such as modulation of neurotransmitter activity . The chlorophenyl and piperidine components may also contribute to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-chlorophenyl)-4-hydroxypiperidine: This compound shares the piperidine and chlorophenyl moieties but lacks the indole structure.
Indole Derivatives: Compounds such as indole-3-acetic acid and other substituted indoles share the indole moiety but differ in their additional functional groups.
Eigenschaften
Molekularformel |
C23H25ClN2O2 |
|---|---|
Molekulargewicht |
396.9 g/mol |
IUPAC-Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
InChI |
InChI=1S/C23H25ClN2O2/c24-19-10-8-18(9-11-19)23(28)12-14-26(15-13-23)22(27)7-3-4-17-16-25-21-6-2-1-5-20(17)21/h1-2,5-6,8-11,16,25,28H,3-4,7,12-15H2 |
InChI-Schlüssel |
HZTJCYSCSYITSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCCC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S)-3-[(1-Isopropyl-1H-indol-6-YL)carbonyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B14933083.png)
![N-(1-benzylpiperidin-4-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14933089.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14933092.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N'-phenylurea](/img/structure/B14933096.png)
![N-(2-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B14933103.png)

![3-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14933116.png)
![2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B14933118.png)
![4-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one](/img/structure/B14933127.png)
![3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B14933137.png)

![4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B14933144.png)
![4-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B14933153.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14933161.png)
